molecular formula C12H19NO2 B8407158 5-(Methoxymethoxy)-2-neopentylpyridine

5-(Methoxymethoxy)-2-neopentylpyridine

Cat. No.: B8407158
M. Wt: 209.28 g/mol
InChI Key: WXPADNDZERJUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethoxy)-2-neopentylpyridine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C12H19NO2/c1-12(2,3)7-10-5-6-11(8-13-10)15-9-14-4/h5-6,8H,7,9H2,1-4H3

InChI Key

WXPADNDZERJUST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC=C(C=C1)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-(methoxymethoxy)pyridine (30.5 g, 140 mmol) in THF (5 mL) at 0° C. under N2 is added dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II) (4.88 g, 5.5 mmol) followed by dropwise addition of neopentylmagnesium chloride (155 mL, 155 mmol) over 2 min. After addition, the cooling bath was removed and the reaction stirred 3 h at rt. The reaction was cooled to 0° C. and saturated NH4Cl (500 mL) was added, and the aqueous layers extracted with EtOAc (3×200 mL). The combined organic layers were washed with saturated NaCl, dried (Na2SO4) and concentrated to give a red oil. Purification by vacuum filtration through a silica plug (9×7 cm, dry load, 10-20%% EtOAc/Hexanes) gives 5-(methoxymethoxy)-2-neopentylpyridine as a light yellow oil.
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II)
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
neopentylmagnesium chloride
Quantity
155 mL
Type
reactant
Reaction Step Two

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